molecular formula C14H29NO7 B605442 Aminooxy-PEG4-CH2CO2tBu CAS No. 2062663-62-9

Aminooxy-PEG4-CH2CO2tBu

Cat. No. B605442
CAS RN: 2062663-62-9
M. Wt: 323.39
InChI Key: YIWYEQPSYTYCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminooxy-PEG4-CH2CO2tBu is a PEG derivative containing an aminooxy group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG4-CH2CO2tBu is C14H29NO7 . Its molecular weight is 323.4 g/mol . The functional group is Aminooxy/CH2CO2-t-butyl ester .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG4-CH2CO2tBu can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Scientific Research Applications

Bioconjugation

The aminooxy group in Aminooxy-PEG4-CH2CO2tBu can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .

Increasing Solubility in Aqueous Media

The hydrophilic PEG spacer in Aminooxy-PEG4-CH2CO2tBu increases solubility in aqueous media . This property makes it useful in various biological and chemical applications where solubility is a key factor.

PROTAC Linker

Aminooxy-PEG4-CH2-Boc is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Synthesis of Hydroxylamine Linkage

If a reductant is used, the aminooxy group in Aminooxy-PEG4-CH2CO2tBu will form a hydroxylamine linkage . This can be useful in various chemical synthesis processes.

Formation of Free Acid

The t-butyl protected carboxyl group in Aminooxy-PEG4-CH2CO2tBu can be hydrolyzed to form a free acid . This can be useful in various chemical reactions where a free acid is needed.

Drug Delivery

The hydrophilic PEG spacer in Aminooxy-PEG4-CH2CO2tBu can be used in drug delivery systems . The PEG spacer can help to increase the solubility and stability of drug molecules, improving their bioavailability and efficacy.

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO7/c1-14(2,3)22-13(16)12-20-9-8-18-5-4-17-6-7-19-10-11-21-15/h4-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWYEQPSYTYCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG4-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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